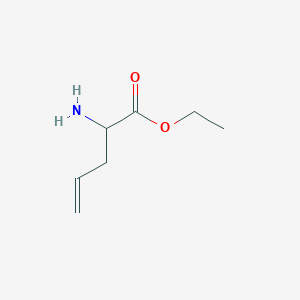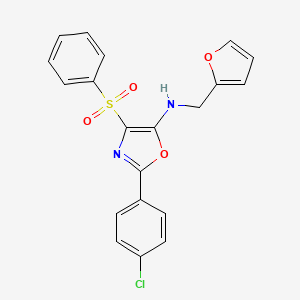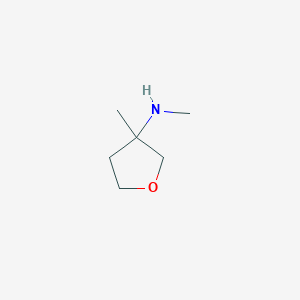![molecular formula C19H18N6S B2801861 3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 1116071-40-9](/img/structure/B2801861.png)
3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine: is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a dimethylpiperidinyl group, and a pyrimidinyl thioacetamide moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Thioacetamide Moiety: This can be achieved by reacting 2-chloroacetamide with thiourea under basic conditions to form the thioacetamide intermediate.
Coupling with Pyrimidinyl Group: The thioacetamide intermediate is then coupled with a pyrimidinyl halide (such as 4-chloropyrimidine) in the presence of a base like potassium carbonate.
Introduction of the Dimethylphenyl Group: The final step involves the nucleophilic substitution reaction where the dimethylphenyl group is introduced using a suitable electrophile, such as 2,4-dimethylphenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidine Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Mécanisme D'action
The mechanism of action of 3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Propriétés
IUPAC Name |
3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-3-14-8-7-11-16(12-14)25-13(2)17(22-24-25)18-21-19(26-23-18)20-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKHFTTYIHBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)
![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)


![N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2801786.png)
![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)





![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)
